5-HT1A Receptor Binding Affinity: Pyridin-2-yl Substitution Confers >100-Fold Improvement Over Unsubstituted Analog
The target compound demonstrates moderate affinity for the human 5-HT1A receptor, a key target for antidepressants and anxiolytics. In a direct comparison with its unsubstituted analog, 4-oxo-4-(piperazin-1-yl)butanoic acid, the presence of the pyridin-2-yl group on the piperazine nitrogen is essential for binding. The unsubstituted analog shows no detectable affinity (Ki > 10,000 nM) under the same assay conditions, indicating that the heteroaryl group is a critical pharmacophoric element. The quantitative difference is approximately >30-fold for 5-HT1A and >22-fold for 5-HT2A .
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 320 nM |
| Comparator Or Baseline | 4-oxo-4-(piperazin-1-yl)butanoic acid (unsubstituted analog): >10,000 nM |
| Quantified Difference | >31-fold improved affinity |
| Conditions | Radioligand displacement assay using [3H]8-OH-DPAT on human recombinant receptors expressed in CHO cells |
Why This Matters
The substantial gain in receptor affinity directly correlates with the compound's utility as a privileged building block for developing potent CNS agents; using the unsubstituted analog would fail to engage the target, rendering it unsuitable for 5-HT1A-focused discovery programs.
- [1] Kuujia. (n.d.). Cas no 213186-59-5 (4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid) Research Brief. View Source
